molecular formula C11H12ClN3O B2945584 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1704585-23-8

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B2945584
CAS No.: 1704585-23-8
M. Wt: 237.69
InChI Key: ABBKEOIMPFJVKX-UHFFFAOYSA-N
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Description

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazole derivative, the cyclization with a pyridine derivative can be achieved using a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyridine core .

Scientific Research Applications

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8(12)11(16)13-6-9-7-14-15-5-3-2-4-10(9)15/h2-5,7-8H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBKEOIMPFJVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2C=CC=CN2N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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